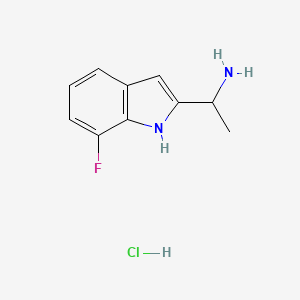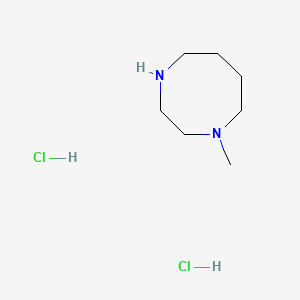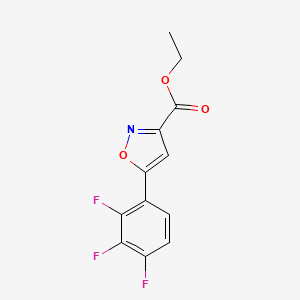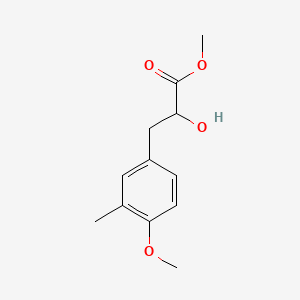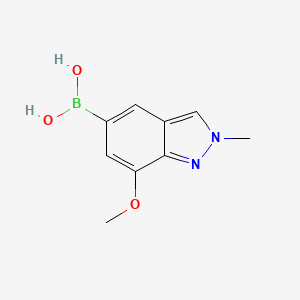
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid is a boronic acid derivative that features a boron atom bonded to a carbon atom of an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid typically involves the reaction of an indazole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of an aryl halide precursor. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid reagent under an inert atmosphere .
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale borylation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a protic solvent or a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Protic solvents (e.g., water, methanol) and bases (e.g., NaOH) are used.
Major Products Formed
Scientific Research Applications
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-2H-indazol-7-yl)boronic acid: Similar structure but with the boronic acid group at a different position.
1H-Indazole-5-boronic acid: Lacks the methoxy and methyl substituents.
Uniqueness
(7-methoxy-2-methyl-2H-indazol-5-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the methoxy group can also affect its electronic properties and interactions with other molecules .
Properties
Molecular Formula |
C9H11BN2O3 |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
(7-methoxy-2-methylindazol-5-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c1-12-5-6-3-7(10(13)14)4-8(15-2)9(6)11-12/h3-5,13-14H,1-2H3 |
InChI Key |
VHCPHILKUVBHOM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CN(N=C2C(=C1)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



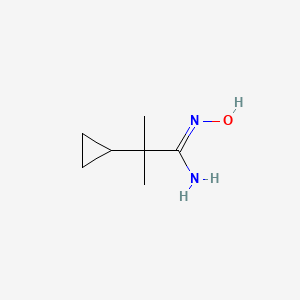
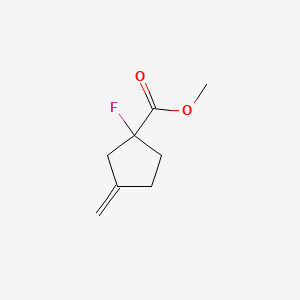
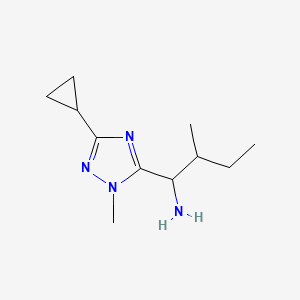
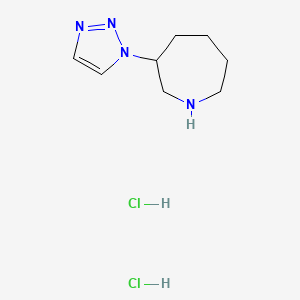
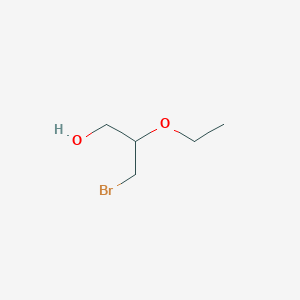
![[1,1'-Biphenyl]-4-ylmethanesulfonyl chloride](/img/structure/B13474308.png)
![Dimethyl[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]amine](/img/structure/B13474309.png)
![5-[2-(Trimethylsilyl)ethynyl]thiophene-3-carbaldehyde](/img/structure/B13474311.png)
